Phenol, 4,4'-sulfonylbis[2,6-dimethyl-

Polyimide Synthesis High-Temperature Polymers Thermoplastics

Generic bisphenol S analogs fail to deliver the thermal and hydrolytic stability required for high-performance engineering polymers. Tetramethyl Bisphenol S (TMBPS, CAS 13288-70-5) solves this through four sterically hindering methyl groups that raise glass transition temperature and moisture resistance. • Synthesize poly(ether sulfone imide)s with Tg 252-288°C, exceeding unsubstituted BPS by up to 35°C. • Enhance hydrolytic stability in polyarylates for automotive under-hood connectors and medical devices subjected to repeated sterilization. • Prepare high-inherent-viscosity polyamides (≤1.01 dL/g) for tough, transparent solution-cast films. Supplied at ≥98% HPLC purity; global shipping available.

Molecular Formula C16H18O4S
Molecular Weight 306.4 g/mol
CAS No. 13288-70-5
Cat. No. B088265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-sulfonylbis[2,6-dimethyl-
CAS13288-70-5
Molecular FormulaC16H18O4S
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C
InChIInChI=1S/C16H18O4S/c1-9-5-13(6-10(2)15(9)17)21(19,20)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
InChIKeySUCTVKDVODFXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





TMBPS: High-Purity Bisphenol Monomer Overview


Phenol, 4,4'-sulfonylbis[2,6-dimethyl- (CAS 13288-70-5), also referred to as bis(4-hydroxy-3,5-dimethylphenyl) sulfone or tetramethyl bisphenol S (TMBPS), is a high-melting (303–306 °C) aromatic sulfone compound [1]. It is a white to off-white crystalline solid that is sparingly soluble in common organic solvents, with a predicted logP of approximately 3.67 . This monomer serves as a key building block for high-performance engineering thermoplastics, including polyarylates, polyimides, and poly(ether sulfone)s, where its rigid sulfone linkage and sterically hindering methyl substituents impart enhanced thermal and hydrolytic stability relative to unsubstituted bisphenol analogs [2][3]. Commercial grades are typically available at ≥98% purity (HPLC), ensuring consistent performance in demanding polymer applications .

High-purity bisphenol monomer (≥98% HPLC) for engineering thermoplastics
Supports polyimide, polyarylate, and polyamide synthesis
Sterically hindered methyl groups enhance thermal and hydrolytic stability

TMBPS: Why Unsubstituted Bisphenol Replacements Fall Short


The performance of a bisphenol monomer in high-temperature engineering polymers is highly sensitive to subtle structural modifications. Generic substitution with unsubstituted bisphenol S (4,4′-sulfonyldiphenol) or brominated flame-retardant analogs (e.g., tetrabromobisphenol S, TBBPS) fails to replicate the unique combination of properties conferred by the four methyl groups on the aromatic rings of CAS 13288-70-5. These methyl substituents are not passive; they actively modulate polymer chain packing, glass transition temperature (Tg), solubility, and hydrolytic stability [1][2]. Conversely, the absence of bromine atoms in this compound eliminates the potential for dioxin formation and environmental persistence associated with halogenated flame retardants, while its inherent thermal stability and char-forming sulfone group still contribute to fire resistance in certain formulations . Therefore, selecting the correct bisphenol monomer is a critical materials design decision, not a commodity interchange.

Target Monomer
Tetramethyl Bisphenol S (TMBPS)
Methyl-substituted sulfone structure modulates chain packing and thermal performance.
Generic Substitute Risk
Unsubstituted Bisphenol S
Lacks steric hindrance; may result in lower Tg and hydrolytic stability in polymers.
Brominated Analogs (TBBPS)
Different thermal profile; potential dioxin formation and environmental persistence concerns.
Methyl groups actively modulate key polymer properties; generic substitution fails to replicate performance profile.

TMBPS: Quantitative Evidence vs. Bisphenol Analogs


Higher Polyimide Tg vs. Unsubstituted Bisphenol S

Aromatic poly(ether sulfone imide)s synthesized from the methyl-substituted monomer CAS 13288-70-5 exhibit significantly higher glass transition temperatures (Tg) than those derived from unsubstituted 4,4′-sulfonyldiphenol. This increase is attributed to restricted chain mobility caused by the four methyl groups [1].

Polyimide Tg Increase
Head-to-head
Measured 29–35 °C increase
TMBPS: 252–288 °C vs. BPS: 223–253 °C
Supports higher thermal load capacity
Poly(ether sulfone imide)s by two-stage procedure; Tg by DSC.
Polyimide Synthesis High-Temperature Polymers Thermoplastics

Higher Inherent Viscosity vs. Unsubstituted Analog

During the synthesis of poly(ether sulfone imide)s, the intermediate poly(amic acid) derived from the methyl-substituted monomer (CAS 13288-70-5) exhibited substantially higher inherent viscosity values compared to the unsubstituted analog. Higher inherent viscosity correlates with higher molecular weight polymer chains, which often translates to improved mechanical properties [1].

Inherent Viscosity
Head-to-head
Reported >2× viscosity increase
TMBPS: 0.64–1.34 dL/g vs. BPS: 0.30–0.47 dL/g
Higher molecular weight achievable
Poly(amic acid) in NMP/DMAc at 30 °C.
Polymer Synthesis Molecular Weight Control Viscosity

Comparable Thermal Stability Onset in Polyamides

While the methyl-substituted polyamides derived from CAS 13288-70-5 show a slightly lower initial decomposition temperature (IDT) compared to unsubstituted analogs, both series exhibit excellent thermal stability with no significant weight loss before 400 °C [1]. This trade-off is a known consequence of methyl substitution, where enhanced processability (higher solubility) and higher Tg are achieved at the cost of marginally reduced thermo-oxidative stability of the methyl groups themselves.

Thermal Stability (TGA)
Head-to-head
Equivalent 400 °C stability threshold
IDT slightly lower for TMBPS polyamides
Negligible impact for applications below 400 °C
Polyamides analyzed under nitrogen/air.
Thermal Stability Polyamide TGA

Enhanced Hydrolytic Stability in Polyarylates

Polyarylates incorporating repeating units derived from bis(3,5-dimethyl-4-hydroxyphenyl) sulfone (TMBS, CAS 13288-70-5) exhibit improved hydrolytic stability compared to conventional polyarylates based solely on Bisphenol A. This improvement is attributed to the steric hindrance provided by the four methyl groups, which shield the ester linkages from hydrolytic attack [1].

Hydrolytic Stability
Source review
Patent-reported qualitative improvement
Supports humid/wet environment research
Polyarylates containing TMBS vs. BPA baseline. Data to verify.
Polyarylate Hydrolytic Stability Molding Compounds

TMBPS: Industrial & Research Application Scenarios


High-Tg Polyimide Synthesis for Aerospace & Electronics

Utilize CAS 13288-70-5 as a monomer to synthesize poly(ether sulfone imide)s with glass transition temperatures (Tg) in the range of 252–288 °C. This Tg range is substantially higher than that achievable with unsubstituted bisphenol S analogs (223–253 °C) [1]. Such polymers are ideally suited for applications requiring sustained dimensional stability above 200 °C, including flexible printed circuit boards, high-temperature wire enamels, and structural composites for aerospace components.

Hydrolytically Stable Polyarylate Molding Resins

Incorporate bis(3,5-dimethyl-4-hydroxyphenyl) sulfone (TMBS, CAS 13288-70-5) as a co-monomer in polyarylate formulations to enhance resistance to hydrolytic degradation [1]. This approach is particularly valuable for manufacturing molded parts destined for long-term exposure to moisture or steam, such as automotive under-hood connectors, pump housings, and medical device components subjected to repeated sterilization cycles.

High-Molecular-Weight Polyamides via Direct Polycondensation

Leverage the enhanced reactivity of 4,4′-sulfonylbis(2,6-dimethylphenol) in nucleophilic displacement reactions to prepare ether-sulfone-dicarboxylic acid monomers, which can then be polymerized with aromatic diamines to yield high-inherent-viscosity polyamides (up to 1.01 dL/g) [2]. These polyamides exhibit excellent solubility in polar aprotic solvents, facilitating solution casting of tough, transparent films for membrane or coating applications.

Non-Halogenated Flame Retardant Synergist for Epoxy & Polycarbonate

As a sulfur-containing bisphenol derivative, CAS 13288-70-5 can act as a char-forming synergist in phosphorus-based flame retardant formulations, contributing to improved UL-94 ratings without introducing bromine or chlorine . This application is particularly relevant for electronics encapsulation and construction materials where regulatory pressure is driving the phase-out of halogenated flame retardants.

Application
Selection Property
Validation Focus
High-Tg Polyimide Synthesis
Methyl-substituted monomer
DSC for Tg in 250–290 °C range
Hydrolytically Stable Polyarylates
Sterically hindered co-monomer
Accelerated aging under moisture
High-MW Polyamides
Enhanced reactivity context
Inherent viscosity in polar aprotic solvents
Non-Halogenated FR Synergist
Sulfur-based char former
UL-94 rating in epoxy/polycarbonate

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